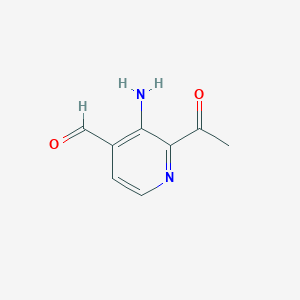

2-Acetyl-3-aminoisonicotinaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1393532-38-1 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-acetyl-3-aminopyridine-4-carbaldehyde |

InChI |

InChI=1S/C8H8N2O2/c1-5(12)8-7(9)6(4-11)2-3-10-8/h2-4H,9H2,1H3 |

InChI Key |

FNXYVEIEVONKCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 3 Aminoisonicotinaldehyde

Strategic Approaches for Regioselective Functionalization

The pyridine (B92270) core presents a unique challenge for chemists due to its electron-deficient nature, which influences the regioselectivity of substitution reactions. The successful synthesis of 2-Acetyl-3-aminoisonicotinaldehyde hinges on the precise placement of the formyl, amino, and acetyl groups at the C4, C3, and C2 positions, respectively.

Nucleophilic Aromatic Substitution Strategies for Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack. gcwgandhinagar.comwikipedia.org The electron-withdrawing nitrogen atom in the pyridine ring facilitates the attack of nucleophiles, especially when good leaving groups such as halides are present at these positions. wikipedia.org For the synthesis of this compound, a precursor with a leaving group at the 2-position could potentially be displaced by an appropriate amino nucleophile or a synthetic equivalent. The Chichibabin reaction, for instance, demonstrates the direct amination of pyridine at the 2-position using sodium amide. wikipedia.org

Directed Ortho-Metalation and Subsequent Electrophilic Quenching in Pyridine Chemistry

Directed ortho-metalation (DoM) is a highly effective strategy for the functionalization of aromatic rings, including pyridine. clockss.orguwindsor.canih.gov This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to form a lithiated intermediate. clockss.orgharvard.edu This intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups. clockss.org

For the synthesis of this compound, a directing group at the 3-position of the pyridine ring could direct metalation to the C2 and C4 positions. For example, an amino group or a protected amino group can act as a DMG. Subsequent quenching with an appropriate electrophile for the acetyl group (e.g., N,N-dimethylacetamide) and a formylating agent (e.g., N,N-dimethylformamide) would install the desired functionalities. The choice of the directing group and the reaction conditions are crucial to control the regioselectivity of the metalation. uwindsor.caharvard.edu The use of hindered lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be advantageous in preventing the addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org

Controlled Oxidative and Reductive Transformations for Aldehyde and Amine Formation

The synthesis of the aldehyde and amine functionalities often involves controlled oxidation and reduction reactions. For instance, an existing methyl group at the 4-position could be oxidized to a formyl group using a suitable oxidizing agent. Similarly, a nitro group at the 3-position can be reduced to an amino group. The reduction of a 3'-azido group to a 3'-amino group using a palladium catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen source is another efficient method. nih.gov

The formation of α-amino ketones can sometimes be complicated by dimerization to form pyrazines. A strategy to circumvent this is to generate the α-amino functionality in a protected form, such as an α-amino acetal (B89532). orgsyn.org This allows for manipulations of the amino group, followed by hydrolysis of the acetal at a later stage to reveal the ketone. orgsyn.org

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates that already possess some of the required functional groups in the correct positions.

Preparation of 3-Aminoisonicotinaldehyde Derivatives

3-Aminoisonicotinaldehyde is a crucial precursor for the target molecule. Its synthesis can be approached through various routes. One potential method involves the functionalization of a pre-existing pyridine ring. For example, starting from a suitable 3-substituted pyridine, the formyl group could be introduced at the 4-position. The amino group could be introduced via nucleophilic aromatic substitution of a suitable leaving group or by reduction of a nitro group.

| Compound Name | CAS Number | Molecular Formula |

| 3-Aminoisonicotinaldehyde | 55279-29-3 | C6H6N2O |

Synthetic Pathways to Acetylated Pyridine Intermediates, including 3-Amino-4-acetylpyridine

The introduction of the acetyl group is another key step. Friedel-Crafts acylation of a suitably activated pyridine derivative is a common method for introducing acetyl groups. However, the electron-deficient nature of the pyridine ring can make this reaction challenging. An alternative is the reaction of an organometallic pyridine derivative with an acetylating agent.

The synthesis of 3-amino-4-acetylpyridine would be a significant step towards the final product. This could potentially be achieved by starting with a 3-aminopyridine (B143674) derivative and introducing the acetyl group at the 4-position, or vice versa. The reaction of substituted 3-cyanopyridine-2(1H)-thiones with methyllithium (B1224462) has been shown to produce 3-acetylpyridine-2(1H)-thiones, which could serve as versatile intermediates. researchgate.net

| Compound Name | CAS Number | Molecular Formula |

| 4-Acetylpyridine | 1122-54-9 | C7H7NO |

| 2-Acetylthiophene | 88-15-3 | C6H6OS |

The synthesis of 2-acetylthiophenes, which share some structural similarities with acetylated pyridines, often involves the acylation of thiophene (B33073) using acetyl chloride in the presence of a Lewis acid like stannic chloride. orgsyn.orgmdpi.com

Development of Convergent and Divergent Synthetic Routes for Complex Pyridine Scaffolds

Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. This approach is often efficient for complex molecules. For instance, a convergent approach to this compound could hypothetically involve the synthesis of a precursor already containing the 3-amino and 4-formyl groups, followed by the introduction of the 2-acetyl group.

Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of structurally related compounds. A divergent photoredox/nickel dual catalytic system has been reported for the C(sp²)–C(sp²) and C(sp²)–N bond formations between aryl halides and formamide, allowing for the synthesis of either benzamides or N-arylformamides from a common set of starting materials. nih.gov While not directly applied to pyridine synthesis, this strategy of controlled functionalization highlights the potential for developing divergent routes to a range of substituted pyridines from a common pyridine intermediate.

Direct and Indirect Synthetic Pathways Towards this compound

The synthesis of functionalized pyridines can be achieved through a variety of direct and indirect pathways, including modern catalytic and technologically advanced methods.

Exploration of One-Pot and Cascade Reactions for Multistep Functionalization

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot procedures for the synthesis of functionalized pyridines have been developed. For example, a novel synthesis of 3-acylpyridines and pyridine-3-carboxylates has been achieved through a copper-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines. chemicalbook.comgoogle.combohrium.com This process involves inert C(sp³)–H bond functionalization. Another example is the rhodium carbenoid-induced ring expansion of isoxazoles, which, followed by rearrangement and oxidation, yields highly substituted pyridines in a one-pot fashion. nih.gov Multicomponent reactions (MCRs) are also a powerful tool for the rapid assembly of complex molecules, and various MCRs have been developed for the synthesis of polysubstituted pyridines using nanocatalysts. researchgate.net

Investigation of Chemoenzymatic and Biocatalytic Approaches in Heterocyclic Synthesis

Chemoenzymatic and biocatalytic methods are increasingly being explored for the synthesis of heterocyclic compounds due to their high selectivity and mild reaction conditions. Research has demonstrated the successful chemoenzymatic synthesis of 2- and 3-hydroxypyridine (B118123) derivatives, highlighting the advantages of biocatalysis, such as its low environmental impact. researchgate.net Whole-cell biocatalysis has also been employed for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, offering a more sustainable alternative to traditional multi-step organic synthesis. scielo.br Furthermore, chemoenzymatic strategies have been developed for the synthesis of enantiomerically pure pyridylalanine derivatives. nih.gov These examples underscore the potential of applying enzymatic transformations in the synthesis of complex pyridine derivatives like this compound.

Application of Microwave-Assisted and Flow Chemistry Techniques for Scalable Production

Microwave-assisted synthesis and flow chemistry are modern techniques that can significantly accelerate reaction times and improve yields, making them suitable for scalable production. The Bohlmann–Rahtz pyridine synthesis, for instance, has been successfully performed in a one-step process using a microwave flow reactor, allowing for the continuous production of trisubstituted pyridines. chemicalbook.comorgsyn.org This method often eliminates the need for the isolation of intermediates. Microwave irradiation has been shown to be superior to conventional heating for the Bohlmann-Rahtz synthesis, leading to higher yields in shorter reaction times, even in solvent-free conditions. nih.govgoogle.com These technologies offer a promising avenue for the efficient and scalable synthesis of complex pyridine targets.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification and isolation of the target compound and its synthetic intermediates are critical steps in any synthetic sequence. For pyridine derivatives, a range of standard and advanced techniques are available. Simple and efficient removal of excess 2-aminopyridine (B139424) from reaction mixtures has been achieved using cation-exchange chromatography. Other common methods for removing pyridine, which is often used as a solvent or base, include washing the reaction mixture with an acidic aqueous solution (like dilute HCl) or a saturated aqueous solution of copper sulfate. For more complex separations, techniques like affinity chromatography can be employed, particularly for purifying pyridine nucleotide-linked dehydrogenases, which could be adapted for the purification of enzyme-modified pyridine derivatives. The choice of purification method will depend on the specific properties of the intermediates and the final this compound product.

Reactivity and Reaction Mechanisms of 2 Acetyl 3 Aminoisonicotinaldehyde

Reactivity of the Aldehyde Functionality in Diverse Condensation Reactions

The formyl group (-CHO) at the 4-position of the pyridine (B92270) ring is a primary site for electrophilic attack, readily participating in a variety of condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

Mechanistic Studies of Knoevenagel Condensations and Aldol-Type Additions

The aldehyde group of 2-Acetyl-3-aminoisonicotinaldehyde is an excellent electrophile for Knoevenagel and aldol-type reactions.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the nucleophile is an active hydrogen compound, facilitated by a weak base. wikipedia.org The reaction involves the nucleophilic addition of a carbanion generated from an active methylene (B1212753) compound to the aldehyde's carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde, promoting this reaction. The mechanism typically begins with the deprotonation of the active methylene compound by a basic catalyst (like piperidine (B6355638) or an amine salt) to form an enolate, which then attacks the aldehyde. wikipedia.orgsigmaaldrich.com Subsequent elimination of a water molecule yields the final condensed product. thermofisher.com

Table 1: Predicted Products of Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst | Expected Product |

|---|---|---|

| Malononitrile (B47326) | Piperidine | 2-((3-acetyl-5-amino-4-pyridyl)methylene)malononitrile |

| Diethyl malonate | Pyrrolidine | Diethyl 2-((3-acetyl-5-amino-4-pyridyl)methylene)malonate |

In aldol-type additions , the aldehyde serves as the electrophilic partner for an enolate generated from a ketone or another aldehyde. libretexts.org This reaction, typically catalyzed by acid or base, results in the formation of a β-hydroxy carbonyl compound. libretexts.orgmasterorganicchemistry.com For instance, in a base-catalyzed mechanism, a hydroxide (B78521) ion removes an α-hydrogen from a carbonyl compound to form a nucleophilic enolate. youtube.com This enolate then adds to the electrophilic carbonyl carbon of this compound. A final protonation step yields the characteristic β-hydroxy structure. libretexts.org

Analysis of Imine Formation and Subsequent Transformation Pathways

The reaction of the aldehyde functionality with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Protonation of the hydroxyl group of the carbinolamine turns it into a good leaving group (water), which is then eliminated to form an iminium ion. libretexts.orglumenlearning.com Final deprotonation yields the stable imine. libretexts.org The pH must be carefully controlled, as excessive acidity would protonate the starting amine, rendering it non-nucleophilic. lumenlearning.com

These imines are not merely final products but are often key intermediates for synthesizing more complex molecules. Their C=N double bond can be reduced to form secondary amines or be attacked by nucleophiles in further synthetic steps.

Table 2: Expected Imine Products from this compound

| Primary Amine | Expected Imine Product (Schiff Base) |

|---|---|

| Aniline | N-((3-acetyl-5-amino-4-pyridyl)methylene)aniline |

| Benzylamine | N-((3-acetyl-5-amino-4-pyridyl)methylene)-1-phenylmethanamine |

Reactivity of the Acetyl Group as a Ketone Moiety

The acetyl group presents a second carbonyl center within the molecule, offering a distinct site for reactivity, particularly in cyclization reactions that take advantage of the adjacent amino group.

Investigation of Friedländer-Type Condensations and Analogous Annulation Reactions

The 3-amino-2-acetylpyridine substructure is an ideal platform for the Friedländer annulation , a powerful method for constructing quinoline (B57606) and related fused heterocyclic rings. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality (e.g., another ketone or a β-ketoester).

In the context of this compound, the amino group and the acetyl ketone react with the enolate of the partner compound. The reaction typically proceeds via an initial aldol-type condensation, followed by cyclization and dehydration (aromatization) to yield a substituted naphthyridine, a fused di-pyridyl system. The aldehyde at the 4-position remains as a substituent on the newly formed ring system.

Table 3: Predicted Naphthyridine Products from Friedländer Condensation

| Reactant with α-Methylene Group | Catalyst | Expected Product Class |

|---|---|---|

| Cyclohexanone | KOH or L-proline | Substituted Benzo[b] masterorganicchemistry.comorganic-chemistry.orgnaphthyridine |

| Acetone | NaOH | Substituted 1,8-Naphthyridine (B1210474) |

Studies on Nucleophilic Additions to the Carbonyl Center

While generally less reactive than the aldehyde, the ketone of the acetyl group is susceptible to nucleophilic addition. This allows for the selective modification of this position. For example, reduction with mild hydride reagents like sodium borohydride (B1222165) would preferentially reduce the more reactive aldehyde, but stronger reagents or careful control of stoichiometry could lead to the reduction of the ketone to a secondary alcohol.

Furthermore, organometallic reagents such as Grignard reagents or organolithium compounds can add to the acetyl carbonyl, creating a tertiary alcohol and forming a new carbon-carbon bond. This provides a route to more complex, branched side chains on the pyridine ring.

Table 4: Examples of Nucleophilic Addition to the Acetyl Group

| Nucleophile | Expected Product (after workup) |

|---|---|

| Sodium borohydride (NaBH₄) | 3-(1-Hydroxyethyl)-5-aminoisonicotinaldehyde |

| Methylmagnesium bromide (CH₃MgBr) | 3-(1-Hydroxy-1-methylethyl)-5-aminoisonicotinaldehyde |

Synergistic Reactivity of Aldehyde and Acetyl Groups in Annulation Reactions

The true synthetic potential of this compound is realized when its multiple functional groups react in concert. The proximate arrangement of the amino, acetyl, and aldehyde groups enables elegant one-pot annulation reactions to build polycyclic heterocyclic scaffolds.

For instance, a multicomponent reaction could be designed where the aldehyde first undergoes a Knoevenagel condensation with an active methylene compound. The resulting vinylogous system could then undergo an intramolecular cyclization, where the amino group attacks the nitrile or ester of the Knoevenagel adduct, while the acetyl group participates in a subsequent cyclization or condensation step. Such cascade reactions, often leading to complex structures with high efficiency, highlight the synergistic reactivity embedded within the starting molecule. These annulation reactions are pivotal in generating novel molecular architectures for applications in medicinal chemistry and materials science. rsc.orgnih.gov

Examination of Intramolecular Cyclization Pathways for Fused Heterocycles

The proximate positioning of the acetyl and amino groups on the isonicotinaldehyde framework provides a fertile ground for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. One such anticipated pathway is an intramolecular condensation, where the amino group attacks the carbonyl of the acetyl group, followed by dehydration to form a pyrido[3,4-b]pyridine derivative. This type of reaction is a cornerstone in the synthesis of fused nitrogen-containing heterocycles.

Analogous transformations are well-documented in the chemical literature. For instance, the Camps cyclization involves the intramolecular reaction of an N-acylaminoacetophenone in the presence of a base to form quinoline derivatives. Similarly, 3-amino-4-methylpyridines have been shown to undergo a [4+1] cyclization with trifluoroacetic anhydride (B1165640) to yield 2-trifluoromethyl-6-azaindoles, demonstrating the potential for the amino group and an adjacent activated group on a pyridine ring to form a new fused ring. chemrxiv.org Another relevant example is the Brønsted acid-catalyzed intramolecular cyclization of amino acid-derived diazoketones, which proceeds through the formation of a six-membered ring, showcasing a similar ring-closure concept. frontiersin.orgresearchgate.net

Table 1: Examples of Analogous Intramolecular Cyclization Reactions

| Starting Material Analogue | Reagents/Conditions | Fused Heterocycle Product |

| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-6-azaindole chemrxiv.org |

| N-Cbz-protected diazoketone | Silica-supported HClO₄, Methanol | 1,3-Oxazinane-2,5-dione frontiersin.orgresearchgate.net |

| N-Acylaminoacetophenone | Base | Quinolone derivative (Camps Cyclization) researchgate.net |

Exploration of Intermolecular Reactions with Bifunctional Nucleophiles and Electrophiles

The aldehyde and acetyl groups of this compound are electrophilic sites that can readily react with a variety of nucleophiles. When bifunctional nucleophiles, such as hydrazines, hydroxylamine, or 1,2-diamines, are employed, subsequent intramolecular condensation can lead to the formation of diverse fused heterocyclic systems. For example, reaction with hydrazine (B178648) would be expected to initially form a hydrazone with either the aldehyde or acetyl carbonyl, which could then undergo cyclization with the remaining carbonyl group to furnish a pyridopyridazine (B8481360) derivative.

The literature provides numerous examples of such intermolecular condensation followed by cyclization. Aminopyrazoles, for instance, react with pyruvic acids and aldehydes in a multicomponent approach to generate pyrazolopyridines. researchgate.net The synthesis of various pyridine derivatives often relies on the cyclocondensation of 1,5-dicarbonyl compounds (or their precursors) with ammonia, highlighting the versatility of this approach in building the pyridine ring itself. youtube.com Furthermore, the reaction of 2-aminopyridines with α-haloketones is a classic method for the synthesis of imidazo[1,2-a]pyridines, where the aminopyridine acts as a bifunctional nucleophile. rsc.org

Role of the Amino Group in Concerted Reactions and as a Direct Nucleophile

The amino group in this compound is a key player in its reactivity, acting as a potent nucleophile and participating in a range of concerted and stepwise reactions.

Participation in Intramolecular Ring-Closure Reactions, including Cyclocondensation with Diazonium Intermediates

The nucleophilicity of the amino group is central to the intramolecular cyclization pathways discussed earlier. Beyond simple condensation with the adjacent acetyl group, the amino group can be involved in more complex cyclization cascades. For instance, if the amino group is diazotized, the resulting diazonium salt is a highly reactive intermediate. Intramolecular trapping of this diazonium species by a suitably positioned nucleophilic part of the molecule or by an external nucleophile that subsequently initiates cyclization is a plausible transformation.

While direct examples with the target molecule are not available, the concept is well-established. The Pschorr cyclization, for example, involves the intramolecular substitution of a diazonium group by an aromatic ring. In a more analogous context to the potential reactivity of this compound, the cyclization of amino acid-derived diazoketones involves an in situ generated diazonium intermediate that is intramolecularly attacked by a carboxyl group to form a cyclic product. frontiersin.orgresearchgate.net This demonstrates the potential for a proximate functional group to participate in ring closure with a transient diazonium species.

Impact of Protonation/Deprotonation on Overall Molecular Reactivity

The reactivity of this compound will be significantly influenced by the pH of the reaction medium. The pyridine nitrogen is basic and can be protonated under acidic conditions. This protonation would enhance the electrophilicity of the pyridine ring and the attached carbonyl groups, making them more susceptible to nucleophilic attack. However, protonation of the amino group to form an ammonium (B1175870) salt would diminish its nucleophilicity, potentially inhibiting reactions where it is required to act as a nucleophile.

Conversely, under basic conditions, the amino group's nucleophilicity would be at its maximum. Deprotonation of the methyl group of the acetyl moiety is also possible under strongly basic conditions, which could initiate aldol-type reactions. The interplay between the protonation states of the pyridine nitrogen and the amino group is crucial in controlling the reaction pathways. Studies on the reactivity of 4-aminopyridine (B3432731) with halogens have shown that protonation of the pyridine ring can occur, influencing the subsequent reaction course. acs.orgresearchgate.net Furthermore, computational studies on protein-ligand complexes, which often involve similar functional groups, have highlighted the critical role of protonation states in determining binding and reactivity. nih.govnih.gov

Computational and Theoretical Insights into Reaction Mechanisms

Due to the limited experimental data on this compound, computational methods, particularly Density Functional Theory (DFT), would be invaluable for predicting its reactivity and elucidating potential reaction mechanisms.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition State Analysis

A DFT study of this compound could provide a wealth of information. By calculating the molecular orbital energies (HOMO and LUMO), one could predict the most likely sites for nucleophilic and electrophilic attack. The calculated charge distribution would further illuminate the reactivity of the different functional groups.

For the potential intramolecular cyclization reactions, DFT calculations could be used to model the reaction pathway, locate the transition state structures, and calculate the activation energies. This would allow for a comparison of the feasibility of different cyclization routes. For instance, the energetics of the intramolecular condensation between the amino and acetyl groups could be compared to other potential reactions.

DFT has been successfully applied to study the reactivity of substituted pyridines. For example, DFT has been used to predict the nucleophilicity of various substituted pyridines and to analyze the mechanism of reactions on nitrogen-doped carbon catalysts where pyridinic nitrogen plays a key role. ias.ac.inresearchgate.net Such studies provide a blueprint for how a computational investigation of this compound could be conducted to gain a deeper understanding of its chemical behavior.

Table 2: Illustrative Parameters for a DFT Study on a Substituted Pyridine

| Computational Method | Basis Set | Properties Calculated | Purpose |

| DFT (e.g., B3LYP) | 6-311G+(d,p) | HOMO-LUMO energies, Mulliken charges | Predict nucleophilicity and electrophilicity ias.ac.in |

| DFT with solvation model (e.g., PCM) | Varies | Reaction energy profiles, Transition state geometries | Elucidate reaction mechanisms and energetics in solution |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Reactivity Patterns of this compound

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach aimed at establishing a correlation between the chemical structure of a compound and its biological activity or chemical reactivity. While specific, in-depth QSAR studies focusing exclusively on the reactivity of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its reactivity patterns based on its structural features. Such studies on analogous heterocyclic aldehydes and related amino-acetyl-pyridine derivatives provide a framework for understanding how QSAR models could be developed and utilized.

The core of a QSAR study involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then used to build a mathematical model that can predict the activity or reactivity of new or untested compounds. For a molecule like this compound, a variety of descriptors would be relevant.

Table 1: Potentially Relevant Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Class | Specific Examples | Potential Influence on Reactivity |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges, Electrostatic potential | These descriptors are crucial for predicting reactivity in polar reactions. The distribution of electron density, influenced by the amino and acetyl groups, would significantly affect the molecule's interaction with electrophiles and nucleophiles. The HOMO-LUMO gap can indicate chemical reactivity and stability. nih.gov |

| Steric | Molecular volume, Surface area, Molar refractivity, Ovality | The size and shape of the molecule, particularly around the acetyl and aldehyde functional groups, can influence its ability to approach and interact with other reactants or a catalyst's active site. |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index, Balaban index | These indices describe the branching and connectivity of atoms within the molecule, which can indirectly relate to its reactivity and interaction possibilities. |

| Quantum Chemical | Fukui functions, Global and local electrophilicity/nucleophilicity indices | These descriptors, derived from Density Functional Theory (DFT), can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks, offering a more nuanced prediction of reactivity. |

The development of a predictive QSAR model for the reactivity of this compound would typically involve a series of steps. Initially, a dataset of structurally similar compounds with known experimental reactivity data would be compiled. Subsequently, a wide range of molecular descriptors for each compound in the dataset would be calculated. Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed reactivity.

For instance, a hypothetical QSAR model for the reactivity of a series of substituted isonicotinaldehydes might take the following form:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where c0, c1, c2, ... cn are coefficients determined by the regression analysis.

The predictive power of such a model must be rigorously validated. This is often done using a test set of compounds that were not used in the model's development. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE) are used to assess the model's robustness and predictive ability. nih.gov

In the context of this compound, QSAR studies could predict various aspects of its reactivity, such as its susceptibility to oxidation or reduction, the ease of Schiff base formation via its aldehyde and amino groups, or its potential to participate in condensation reactions. While specific data tables and detailed research findings for this exact compound are scarce, the established methodologies of QSAR provide a powerful tool for its theoretical reactivity assessment.

Applications of 2 Acetyl 3 Aminoisonicotinaldehyde As a Strategic Synthetic Intermediate

Construction of Polycyclic Heteroaromatic Systems

The strategic placement of reactive functional groups in 2-Acetyl-3-aminoisonicotinaldehyde makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization and condensation reactions.

Synthesis of Diverse Naphthyridine Scaffolds, including 1,7-Naphthyridines and 1,8-Naphthyridines

The 1,8-naphthyridine (B1210474) core is a significant scaffold in medicinal chemistry. The Friedländer annulation is a classical and efficient method for the synthesis of quinolines and their aza-analogs, including naphthyridines. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. In this context, this compound can serve as the 2-aminopyridine (B139424) aldehyde component.

The reaction of this compound with various ketones in the presence of a base is expected to proceed via an initial aldol (B89426) condensation followed by intramolecular cyclization and dehydration to afford the corresponding 1,8-naphthyridine derivatives. The acetyl group of the starting material would become a substituent on the newly formed ring.

| Reactant for Friedländer Annulation | Product Scaffold | Typical Conditions |

| Acetophenone | 2-Phenyl-1,8-naphthyridine | Base (e.g., KOH), solvent (e.g., ethanol), reflux |

| Cyclohexanone | Tetrahydroacridine-annulated 1,8-naphthyridine | Base (e.g., piperidine), solvent (e.g., toluene), reflux |

| Ethyl acetoacetate | 1,8-Naphthyridine-3-carboxylate | Acid or base catalysis, various solvents |

Similarly, the synthesis of 1,7-naphthyridines can be envisioned through cyclization strategies involving the amino and aldehyde functionalities of a suitably modified precursor derived from this compound. While direct literature on this specific transformation is not abundant, the general principles of naphthyridine synthesis strongly support this potential application acs.org.

Formation of Pyrrolopyridines and Pyridopyridazines

The construction of pyrrolopyridines, also known as azaindoles, can be achieved from this compound through reactions that form a five-membered ring fused to the pyridine (B92270) core. For instance, a Fischer indole (B1671886) synthesis-type reaction on a hydrazone derivative of the acetyl group, followed by further manipulations, could lead to the formation of a pyrrolopyridine scaffold.

The synthesis of pyridopyridazines involves the formation of a fused pyridazine (B1198779) ring. This can be accomplished by reacting this compound with hydrazine (B178648) or its derivatives. The initial reaction would likely involve the formation of a hydrazone with the aldehyde, followed by cyclization involving the acetyl group to form the pyridopyridazine (B8481360) ring system. Specifically, this would lead to the formation of pyrido[2,3-d]pyridazine (B3350097) derivatives. The reaction of a related compound, 3-benzoyl picolinic acid, with hydrazine hydrate (B1144303) has been shown to produce a 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one researchgate.net. A similar pathway can be anticipated for this compound.

| Reagent | Fused Heterocycle |

| Hydrazine hydrate | Pyrido[2,3-d]pyridazine |

| Substituted hydrazines | N-Substituted pyrido[2,3-d]pyridazines |

Access to Novel Fused Azaindoles, Azaquinolines, and Related Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of a variety of other fused nitrogen-containing heterocycles. For instance, condensation reactions with reagents containing two nucleophilic sites can lead to the formation of various fused systems. The synthesis of aza-fused heterocycles is a topic of significant interest in medicinal chemistry researchgate.net.

The reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) under basic conditions can lead to the formation of fused pyridine rings, resulting in azaquinoline-type structures. The general reactivity of aminopyridines with such reagents is well-established organic-chemistry.org.

Incorporation into Complex Molecular Architectures via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials nih.govnih.gov. The presence of multiple reactive sites in this compound makes it an excellent candidate for participation in MCRs.

For example, a three-component reaction involving this compound, an active methylene compound, and another aldehyde could lead to the rapid assembly of highly substituted pyridine-based scaffolds. The amino group, the acetyl group, and the aldehyde group can all participate in different bond-forming events within a single pot reaction. While specific MCRs involving this exact molecule are not widely reported, the potential for its use in well-known MCRs like the Hantzsch or Biginelli-type reactions, adapted for a pyridine core, is significant. The use of related 3-aminopyridines in MCRs has been documented nih.gov.

Precursor Development for Advanced Building Blocks with Potential in Materials Science and Organocatalysis

The heterocyclic systems synthesized from this compound, particularly the extended aromatic systems of naphthyridines and azaquinolines, have potential applications in materials science. These nitrogen-rich, planar molecules can exhibit interesting photophysical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal complexes with catalytic or luminescent properties.

Furthermore, the derivatization of the functional groups present in the products can lead to the development of novel organocatalysts. For instance, the amino group in the final products can be functionalized to create chiral catalysts for asymmetric synthesis.

Derivatization Strategies for Combinatorial Library Synthesis and Broad Scaffold Exploration

Combinatorial chemistry is a key technology in drug discovery, enabling the rapid synthesis of large libraries of related compounds for biological screening nih.gov. The functional groups present in this compound and its derived products provide multiple points for diversification.

The amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides. The acetyl group can be functionalized through its enolate or converted to other functional groups. The aldehyde is a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of imines and hydrazones.

This multi-faceted reactivity allows for the generation of a vast chemical space around the core heterocyclic scaffolds derived from this compound, facilitating the exploration of structure-activity relationships and the discovery of new bioactive molecules.

| Functional Group | Derivatization Reaction | Potential Products |

| Amino | Acylation, Alkylation, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides |

| Acetyl | Aldol condensation, α-halogenation | β-Hydroxy ketones, α-halo ketones |

| Aldehyde | Reductive amination, Wittig reaction | Secondary amines, alkenes |

Spectroscopic and Advanced Analytical Characterization for Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Proton, Carbon, and Heteroatom Resonance Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of 2-Acetyl-3-aminoisonicotinaldehyde in solution. Through the application of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon resonances can be achieved, providing unequivocal evidence for the compound's covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns (doublets, doublets of doublets) dictated by their position relative to the nitrogen atom and the other substituents. The protons of the acetyl group's methyl moiety will resonate as a sharp singlet in the upfield region, likely around δ 2.5 ppm. The aldehyde proton will be observed as a singlet at a significantly downfield chemical shift, generally above δ 9.5 ppm. The protons of the amino group may appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbonyl carbons of the acetyl and aldehyde groups are expected to be the most downfield, resonating in the δ 190-200 ppm region. The sp²-hybridized carbons of the pyridine ring will appear in the δ 120-160 ppm range. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

Heteroatom NMR: While less common for routine characterization, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms within the pyridine ring and the amino group, further confirming the proposed structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H5 | ~8.0-8.5 | ~145-155 |

| Pyridine-H6 | ~7.0-7.5 | ~120-130 |

| Aldehyde-H | >9.5 | ~190-195 |

| Acetyl-CH₃ | ~2.5 | ~25-30 |

| Amino-NH₂ | Variable | - |

| Pyridine-C2 | - | ~150-160 |

| Pyridine-C3 | - | ~110-120 |

| Pyridine-C4 | - | ~140-150 |

| Acetyl-C=O | - | ~195-200 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Detailed Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the compound's chemical formula (C₈H₈N₂O₂).

Furthermore, the fragmentation pattern observed in the mass spectrum offers significant structural insights. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of the acetyl group (as a ketene (B1206846) or acetyl radical), the formyl group, or cleavage of the pyridine ring. Analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule, corroborating the structure determined by NMR.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Confirmation and Structural Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the various functional groups. Key expected vibrations include:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

C=O stretching: Two strong absorption bands are anticipated, one for the aldehyde carbonyl (typically around 1700-1720 cm⁻¹) and one for the ketone carbonyl of the acetyl group (around 1680-1700 cm⁻¹).

C=C and C=N stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the acetyl group will be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, which can aid in confirming the aromatic system.

X-ray Crystallography for Definitive Solid-State Conformation and Intermolecular Interaction Analysis

For a definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an exact spatial arrangement of the atoms.

Moreover, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding (e.g., between the amino group of one molecule and the carbonyl or pyridine nitrogen of a neighboring molecule) and π-π stacking interactions between the pyridine rings. This information is crucial for understanding the compound's solid-state properties.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Complex Mixture Separation

Chromatographic techniques are vital for assessing the purity of a synthesized sample of this compound and for separating it from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak for the target compound can be obtained. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be employed for both separation and identification. The gas chromatogram will indicate the purity, while the mass spectrum of the eluting peak will confirm the identity of the compound, providing an additional layer of analytical confirmation.

Q & A

Basic: What analytical techniques are recommended for characterizing 2-Acetyl-3-aminoisonicotinaldehyde?

Answer:

Characterization should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm structural integrity, focusing on acetyl (-COCH) and aldehyde (-CHO) functional groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Assess purity via reverse-phase HPLC with UV detection (λ = 254 nm).

- Elemental Analysis: Validate empirical formula consistency.

Reference analytical protocols from studies on structurally related isonicotinoyl derivatives, such as those using rigorous purification and validation steps .

Advanced: How can synthetic yield be optimized for this compound under varying conditions?

Answer:

Optimization requires a Design of Experiments (DOE) approach:

Parameter Screening: Test variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs.

In Situ Intermediate Preparation: Adapt methods from analogous syntheses (e.g., in situ generation of reactive intermediates with triphosgene, as in Scheme 1 of ).

Reaction Monitoring: Use thin-layer chromatography (TLC) or inline IR spectroscopy to track progress.

Statistical Analysis: Apply ANOVA to identify significant factors. For example, yields of 67%–97% were achieved for similar compounds by optimizing aryl isocyanate reactivity .

Basic: What are common impurities encountered during synthesis, and how are they addressed?

Answer:

Typical impurities include:

- Unreacted starting materials (e.g., residual acetyl precursors).

- Byproducts from side reactions (e.g., over-acetylation or oxidation).

Mitigation Strategies: - Purification: Column chromatography (silica gel, gradient elution) or recrystallization.

- Analytical Cross-Check: Compare HPLC retention times and MS profiles with authentic standards .

Advanced: How can contradictions in spectral data interpretation be resolved?

Answer:

Address discrepancies through:

Multi-Technique Validation: Correlate NMR, MS, and IR data to resolve ambiguous signals (e.g., overlapping -NMR peaks).

Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts or vibrational frequencies.

Comparative Analysis: Reference spectral libraries of structurally similar compounds, such as isonicotinoyl hydrazine derivatives .

Iterative Refinement: Re-examine synthesis and isolation steps to rule out contamination .

Basic: How is the purity of this compound validated?

Answer:

Purity validation involves:

- Chromatography: HPLC with ≥95% peak area purity.

- Melting Point Analysis: Sharp melting range (±2°C) consistent with literature.

- Elemental Analysis: Deviation ≤0.4% for C, H, N.

Protocols from studies using gold-standard reagents (e.g., Sigma-Aldrich-sourced materials) ensure reproducibility .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

Design stability studies with:

pH-Variation Experiments: Incubate the compound in buffers (pH 4–9) at 37°C, monitoring degradation via HPLC.

Thermal Stability: Use accelerated stability testing (40°C–60°C) to model shelf-life.

Light Sensitivity: Expose to UV-Vis light and track photodegradation products.

Reference protocols from electrochemical sensor studies, where environmental stability is critical .

Advanced: How can computational methods predict the reactivity of this compound?

Answer:

Quantum Mechanical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model electrophilic/nucleophilic sites.

Molecular Dynamics (MD) Simulations: Study solvation effects and interaction with biological targets.

Docking Studies: Predict binding affinities to enzymes or receptors using AutoDock Vina.

Such approaches align with best practices for analyzing hydrazine-carboxamide derivatives .

Basic: What solvents are optimal for synthesizing and handling this compound?

Answer:

- Polar aprotic solvents (e.g., dichloromethane, DCM) for reactions involving acid-sensitive intermediates .

- Methanol or ethanol for recrystallization.

Avoid protic solvents if the compound exhibits aldehyde hydration tendencies.

Advanced: How to design a study reconciling contradictory bioactivity data across literature?

Answer:

Meta-Analysis: Systematically compare methodologies (e.g., assay type, cell lines) from disparate studies.

Dose-Response Curves: Re-test bioactivity under standardized conditions.

Statistical Reconciliation: Apply mixed-effects models to account for inter-study variability.

Follow frameworks for critical data evaluation, as outlined in IB extended essay criteria .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Lab PPE: Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- Waste Disposal: Follow institutional guidelines for organic azide derivatives (if applicable).

Refer to Material Safety Data Sheets (MSDS) for structurally related acetylated amines .

Tables for Methodological Reference

Table 1: Synthetic Optimization Parameters for this compound

| Variable | Tested Range | Optimal Value | Yield Impact (ANOVA p-value) |

|---|---|---|---|

| Temperature | 25°C–80°C | 60°C | p < 0.01 |

| Catalyst Loading | 0.1–5 mol% | 2 mol% | p < 0.05 |

| Solvent | DCM, THF, Acetone | DCM | p < 0.001 |

Table 2: Stability Study Design (Advanced FAQ 6)

| Condition | Parameters | Monitoring Interval | Key Metrics |

|---|---|---|---|

| pH Stability | pH 4, 7, 9, 37°C | 0, 24, 48 hrs | % Parent compound remaining |

| Thermal Stability | 40°C, 60°C | Weekly for 4 weeks | Degradation products |

| Light Exposure | UV (365 nm) | 0, 6, 12 hrs | HPLC profile changes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.